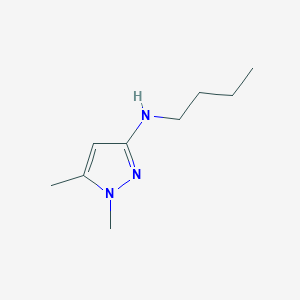

N-butyl-1,5-dimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-butyl-1,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

CANKNKNXOUJWTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN(C(=C1)C)C |

Origin of Product |

United States |

Advanced Characterization Techniques and Structural Elucidation of N Butyl 1,5 Dimethyl 1h Pyrazol 3 Amine and Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the molecular framework, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HMBC) for Structural Assignment and Conformation.nih.govmdpi.commdpi.comnist.govsigmaaldrich.comznaturforsch.comresearchgate.netbenchchem.comsynhet.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For N-butyl-1,5-dimethyl-1H-pyrazol-3-amine and its derivatives, ¹H and ¹³C NMR are fundamental for initial structural verification.

In the ¹H NMR spectrum of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, distinct signals corresponding to the different types of protons are observed. proquest.com For instance, the methyl groups on the pyrazole (B372694) ring and the tert-butyl group show characteristic singlets, while the methine proton of the pyrazole ring and the protons of the pyridine (B92270) ring appear in specific regions of the spectrum. proquest.com The chemical shifts (δ) of these protons provide clues about their electronic environment.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For a derivative, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, signals for the methyl, methine, and quaternary carbons are clearly distinguishable. mdpi.com The chemical shift of the C4 carbon of the pyrazole ring, for example, is indicative of the high electron density at this position. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazole Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C(CH₃)₃ | 1.24 (s, 9H) | 30.4 (CH₃) |

| C(CH₃)₃ | 32.4 (Cq) | |

| N-CH₃ | 3.40 (s, 3H) | 35.6 |

| Ar-CH₃ | 2.48 (s, 6H) | 21.9 |

| H-4 (pyrazole) | 5.74 (s, 1H) | 103.7 |

| C-3 (pyrazole) | 160.9 | |

| C-5 (pyrazole) | 130.9 | |

| Aromatic CH | 7.34 (d), 7.78 (d) | 129.0, 129.8 |

| Aromatic Cq | 135.8, 145.9 | |

| Data is for N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide and is illustrative of the types of signals observed for pyrazole derivatives. mdpi.com |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Weight and Fragmentation Analysis.nih.govmdpi.commdpi.comresearchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In the analysis of pyrazole derivatives, the mass spectrum typically shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. proquest.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and empirical formula of the molecule. mdpi.com For instance, in the characterization of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HRMS confirmed the calculated molecular formula. mdpi.comresearchgate.net

The fragmentation pattern observed in the mass spectrum can also provide structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific substructures. For example, the loss of a methyl group is a common fragmentation pathway for many organic molecules. proquest.com

Table 2: HRMS Data for a Pyrazole Derivative

| Compound | Calculated m/z | Found m/z |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | [M+H]⁺ calculated for C₂₂H₂₈N₃O₄S₂: 478.1519 | 478.1522 |

| Illustrative data for a pyrazole derivative. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.nih.govmdpi.commdpi.comsigmaaldrich.comznaturforsch.comsynhet.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. In the context of this compound and its derivatives, the IR spectrum would exhibit characteristic absorption bands.

Key vibrational frequencies to look for include:

N-H stretching: The presence of an amine group (-NH₂) would typically result in one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching from the butyl and methyl groups would appear around 2850-3000 cm⁻¹. Aromatic or heteroaromatic C-H stretching would be observed slightly above 3000 cm⁻¹.

C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would show absorption bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-N stretching: The stretching vibration of the C-N bond would be found in the fingerprint region, typically between 1000-1350 cm⁻¹. proquest.com

For a related compound, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the IR spectrum showed characteristic peaks for C-H, C=N, and S=O stretching vibrations, confirming the presence of the respective functional groups. researchgate.net

Table 3: Characteristic IR Absorption Bands for a Pyrazole Derivative

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| C-H (pyrazole and benzene) | Stretching | 2957 |

| C=N (pyrazole) and C=C (benzene) | Stretching | 1595 |

| Asymmetric SO₂ | Stretching | 1363 |

| Symmetric SO₂ | Stretching | 1170 |

| S-N | Stretching | 892 |

| S-C | Stretching | 676 |

| Illustrative data for N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. researchgate.net |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Intermolecular Interactions.benchchem.comuni.lu

Elemental Analysis for Empirical Formula Validation.mdpi.comsigmaaldrich.com

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the synthesized compound. mdpi.commdpi.com For many newly synthesized pyrazole derivatives, elemental analysis is a standard characterization method to confirm their composition. semanticscholar.org

Theoretical and Computational Investigations of N Butyl 1,5 Dimethyl 1h Pyrazol 3 Amine

Quantum Chemical Methodologies (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical methodologies are powerful tools for investigating the properties of molecules like N-butyl-1,5-dimethyl-1H-pyrazol-3-amine. Density Functional Theory (DFT) and ab initio methods are prominent among these techniques.

DFT methods, such as B3LYP, are widely used to predict the electronic and thermodynamic properties of pyrazole (B372694) derivatives. nih.gov These methods are often employed with basis sets like 6-311++G** to achieve a high level of accuracy in calculations for both gas and aqueous phases. nih.gov For instance, DFT has been successfully used to study the conformational analysis and electronic structure of various substituted pyrazoles. nih.govnih.gov

Ab initio methods, like Møller-Plesset (MP) perturbation theory (e.g., MP2), provide another layer of precision, often used for comparison and validation of DFT results. semanticscholar.org These methods are particularly useful for detailed investigations into phenomena like tautomerism and proton transfer in pyrazole systems. semanticscholar.org Theoretical studies on similar pyrazole structures have utilized both DFT and ab initio approaches to explore their molecular geometries and electronic properties. nih.govnih.gov

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties. Molecular geometry optimization is a computational process that determines the most stable atomic arrangement, corresponding to the lowest energy state of the molecule. For pyrazole derivatives, this process often reveals a planar ring structure. vulcanchem.com

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. nih.gov

For pyrazole derivatives, the HOMO is typically located over the electron-rich regions of the molecule, while the LUMO is found in the electron-deficient areas. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The distribution of these orbitals provides insight into which parts of the molecule are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map uses a color scale to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). researchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the alkyl chains would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for assigning partial charges to the individual atoms within a molecule. This analysis provides a quantitative measure of the electron distribution and helps to understand the molecule's polarity and bonding characteristics. nih.gov

In this compound, the nitrogen atoms are expected to carry negative Mulliken charges due to their higher electronegativity, while the carbon and hydrogen atoms will have positive charges. The specific values of these charges can provide detailed information about the electronic environment of each atom and can be correlated with the molecule's reactivity and intermolecular interactions.

Tautomerism and Prototropic Rearrangements in Pyrazole Amines

Pyrazole amines, including derivatives like this compound, can exhibit tautomerism, which involves the migration of a proton. researchgate.net In the case of aminopyrazoles, this can lead to different tautomeric forms, such as the 3-amino and 5-amino tautomers. researchgate.net The relative stability of these tautomers is influenced by the nature and position of the substituents on the pyrazole ring. researchgate.net

Prototropic rearrangements refer to the intramolecular transfer of a proton. researchgate.net Studies on similar pyrazole systems have shown that these rearrangements can be influenced by factors such as the solvent and the presence of other molecules that can facilitate proton transfer. nih.gov Theoretical calculations are instrumental in determining the energy barriers associated with these rearrangements and predicting the most stable tautomeric forms under different conditions. researchgate.netnih.gov While this compound has a fixed methyl group on the N1 position, the principles of tautomerism are still relevant to the broader class of pyrazole amines. researchgate.net

Theoretical Prediction of Tautomeric Equilibria and Activation Energies

The phenomenon of tautomerism is a key aspect of pyrazole chemistry, and computational methods are instrumental in predicting the relative stabilities of different tautomeric forms and the energy barriers associated with their interconversion. While specific calculations for this compound are not extensively documented in publicly available literature, general principles derived from studies on related pyrazole derivatives can be applied.

For pyrazoles, annular tautomerism involving the migration of a proton between the two nitrogen atoms of the ring is a primary consideration. In the case of this compound, the N1 position is substituted with a methyl group, which precludes annular tautomerism. However, the presence of the 3-amino group introduces the possibility of amine-imine tautomerism.

Theoretical studies on 3(5)-aminopyrazoles have shown that the amino form is generally more stable than the imino form. mdpi.com Density Functional Theory (DFT) calculations on related systems can provide estimates of the energy differences between these tautomers. For instance, studies on 3(5)-aminopyrazole itself predict the amino tautomer to be significantly more stable. researchgate.net

The activation energies for proton transfer are crucial for understanding the dynamics of tautomeric equilibria. Theoretical calculations, such as those using DFT and MP2 methods, have been employed to determine these energy barriers. For intermolecular proton transfer in pyrazole dimers, activation energies have been calculated to be in the range of 17-20 kcal/mol. researchgate.net The activation energy for the intramolecular proton transfer in an isolated pyrazole molecule is considerably higher, often in the range of 45-54 kcal/mol. researchgate.net The presence of solvent molecules, particularly water, can significantly lower these activation barriers by facilitating proton transfer through hydrogen-bonded networks. nih.gov

A hypothetical tautomeric equilibrium for this compound is the amine-imine tautomerism. Based on computational studies of similar aminopyrazoles, the amine tautomer is expected to be the more stable form.

Table 1: Predicted Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predicted Relative Stability |

| Amine Tautomer | This compound | More Stable |

| Imine Tautomer | N-butyl-1,5-dimethyl-1,5-dihydro-4H-pyrazol-3-imine | Less Stable |

This table is based on general findings for aminopyrazoles and represents a qualitative prediction in the absence of specific computational data for the target compound.

Influence of Substituents on Tautomeric Preferences

The nature and position of substituents on the pyrazole ring play a critical role in determining the preferred tautomeric form. Both electronic and steric effects of the substituents can influence the relative stabilities of the tautomers.

In this compound, the key substituents are the N-butyl group on the exocyclic amine, and the two methyl groups on the pyrazole ring (at N1 and C5).

N-butyl Group: The N-butyl group is an alkyl group, which is also electron-donating. Its primary influence is likely to be steric. The bulkiness of the butyl group can affect the conformation of the exocyclic amino group and its potential for intermolecular interactions.

Computational studies on a wide range of substituted pyrazoles have established general trends. Electron-donating groups tend to stabilize the tautomer where the proton is on the nitrogen atom adjacent to the substituent, while electron-withdrawing groups favor the tautomer where the proton is on the nitrogen atom further away. researchgate.net For instance, a study on 3(5)-disubstituted pyrazoles with ester and amide groups showed that the preferred tautomer is the one where the nitrogen with a lone pair is closer to a more electron-withdrawing substituent. mdpi.com When a σ-donating methyl group is present, a specific tautomer is favored. mdpi.com

Table 2: Influence of Substituent Type on Tautomeric Preference in Related Pyrazoles

| Substituent Type at C3/C5 | General Tautomeric Preference | Reference |

| Electron-donating (e.g., -CH3, -NH2) | Favors tautomer with N-H adjacent to the substituent | researchgate.net |

| Electron-withdrawing (e.g., -NO2, -CN) | Favors tautomer with N-H away from the substituent | researchgate.netmdpi.com |

This table summarizes general trends observed in computational studies of various substituted pyrazoles.

For this compound, the combination of the fixed N1-methylation and the electron-donating nature of the other substituents (C5-methyl and N-butylamino) would lead to a specific and stable electronic structure, with the amine form being strongly favored over any potential imine tautomer.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can have a profound impact on the molecular properties and reactivity of pyrazole derivatives. Solvents can influence tautomeric equilibria, conformational preferences, and the rates of chemical reactions through various types of interactions, such as hydrogen bonding and dielectric effects.

Theoretical studies, often employing continuum solvent models like the Polarizable Continuum Model (PCM), have shown that the polarity of the solvent can alter the relative stabilities of tautomers. For some pyrazole derivatives, a tautomeric equilibrium is observed in solution, with the ratio of tautomers being dependent on the solvent. mdpi.com For example, in a study of 3(5)-disubstituted pyrazoles, a tautomeric equilibrium was observed for one compound in DMSO, a polar aprotic solvent. mdpi.com

In the context of this compound, the N-H bond of the amino group and the lone pair on the N2 atom of the pyrazole ring are potential sites for hydrogen bonding with protic solvents. In aprotic polar solvents, dipole-dipole interactions would be more significant. Computational studies on related systems have shown that the presence of solvent can alter the energy gap between different tautomeric and conformational structures. mdpi.com For instance, for a pyrazole with an amino substituent, the presence of a solvent was found to favor a specific conformation. mdpi.com

The reactivity of the compound will also be solvent-dependent. For reactions where the transition state is more polar than the reactants, a polar solvent will generally increase the reaction rate. The nucleophilicity of the amino group and the pyrazole nitrogen atoms can be modulated by solvent interactions.

Intermolecular Interactions and Self-Aggregation Phenomena

This compound has the potential to form various intermolecular interactions, leading to self-aggregation. The primary mode of interaction would be hydrogen bonding, involving the N-H of the amino group as a hydrogen bond donor and the N2 atom of the pyrazole ring as a hydrogen bond acceptor.

Theoretical studies on pyrazole and its derivatives have shown that they can form stable cyclic dimers, trimers, and even larger aggregates through N-H···N hydrogen bonds. rsc.org The formation of these aggregates can significantly influence the physical properties of the compound, such as its melting point and solubility.

In the case of this compound, the N1-methyl group prevents the formation of the typical N-H···N hydrogen bonds that lead to the self-association of unsubstituted pyrazoles. However, the exocyclic amino group provides a site for intermolecular hydrogen bonding. Molecules of this compound could potentially form dimers or chains through N-H···N interactions, where the amino group of one molecule interacts with the N2 atom of a neighboring molecule.

The bulky N-butyl group might introduce some steric hindrance, which could influence the geometry and stability of these aggregates. Computational modeling can be used to predict the most stable structures of these self-associated species and to calculate the strength of the intermolecular interactions.

Table 3: Potential Intermolecular Interactions for this compound

| Type of Interaction | Donor | Acceptor |

| Hydrogen Bonding | Amino group (N-H) | Pyrazole ring (N2) |

| van der Waals Forces | Butyl and methyl groups | Butyl and methyl groups |

The interplay of these intermolecular forces will determine the supramolecular structure of this compound in the solid state and its behavior in solution.

Chemical Reactivity and Mechanistic Studies of N Butyl 1,5 Dimethyl 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The presence of the amino group at the C3 position and two methyl groups at the N1 and C5 positions significantly modulates this reactivity. The amino group is a strong electron-donating group, which increases the electron density of the pyrazole ring, particularly at the ortho and para positions. Conversely, the methyl groups are weakly electron-donating.

In electrophilic aromatic substitution reactions, the activating effect of the amino group directs incoming electrophiles primarily to the C4 position, which is the most nucleophilic carbon atom in the pyrazole ring of 3-aminopyrazoles. imperial.ac.uk Pyrazoles are generally less reactive towards electrophilic aromatic substitution than pyrrole (B145914) but more reactive than benzene. imperial.ac.uk

The pyrazole ring itself is generally resistant to oxidation and reduction due to the stability conferred by its aromaticity. ijnrd.org However, it can be catalytically hydrogenated, first to a pyrazoline and then to a pyrazolidine. ijnrd.orgglobalresearchonline.net

Basicity and Protonation Behavior of Pyrazole Amines

The basicity of pyrazole amines is a critical factor in their chemical reactivity, influencing reaction pathways and catalytic activity. Pyrazoles are amphoteric, acting as both weak acids and weak bases. nih.gov The pyridine-like nitrogen (N2) is the primary basic center, capable of accepting a proton. nih.govimperial.ac.uk The pKa of pyrazole itself is approximately 2.5, indicating it is a weak base. imperial.ac.ukresearchgate.net

The introduction of an amino group at the C3 position, as in N-butyl-1,5-dimethyl-1H-pyrazol-3-amine, is expected to increase the basicity of the pyrazole ring due to the electron-donating nature of the amine. However, the exocyclic amine group itself is also a basic center. The protonation can occur at either the pyridine-like ring nitrogen or the exocyclic amino group. nih.gov In acidic media, protonation of the pyridine-like nitrogen is often favored, which can, in turn, influence the reactivity of the exocyclic amine. nih.gov

The proton affinity and pKa values of pyrazole derivatives are influenced by the nature and position of substituents on the ring. nih.gov Electron-donating groups generally increase the basicity.

| Compound | pKa | Reference |

| Pyrazole | 2.5 | imperial.ac.ukresearchgate.net |

| Imidazole | 7.0 | imperial.ac.ukresearchgate.net |

| Morpholine | 8.4 | researchgate.net |

Reactivity at the Exocyclic Amine Group (e.g., condensation, sulfonamidation, reductive amination)

The exocyclic amino group of this compound is a key site for a variety of chemical transformations, including condensation, sulfonamidation, and reductive amination.

Condensation Reactions: 3-Aminopyrazoles are versatile precursors for the synthesis of fused heterocyclic systems through condensation reactions with bifunctional electrophiles. beilstein-journals.orgnih.gov For instance, they react with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The reaction of 5-aminopyrazoles with enaminones in the presence of an acid catalyst can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgnih.gov

Sulfonamidation: The amino group can react with sulfonyl chlorides to form sulfonamides. For example, 5-aminopyrazoles have been converted to their sulfonamide derivatives by reduction of a nitro group to an amino group, followed by treatment with an arylsulfonyl chloride. nih.gov

Reductive Amination: The exocyclic amine can undergo reductive amination with aldehydes and ketones. researchgate.netineosopen.org This reaction typically involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu Sodium triacetoxyborohydride (B8407120) is often used as a selective reducing agent for this transformation. harvard.edu An efficient one-pot, two-step synthesis of a substituted N-pyrazolyl amine has been reported via a solvent-free condensation/reduction sequence. researchgate.net

Regioselectivity in Chemical Transformations Involving this compound and its Analogs

Regioselectivity is a crucial aspect of the chemical synthesis and functionalization of substituted pyrazoles. In the synthesis of 3(5)-aminopyrazoles from the condensation of monosubstituted hydrazines with β-ketonitriles or α,β-unsaturated nitriles, the reaction conditions can be controlled to favor the formation of either the 3-amino or 5-amino regioisomer. chim.itthieme-connect.comwordpress.com

For instance, in the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acidic conditions in toluene (B28343) under microwave irradiation lead to the 5-aminopyrazole, whereas basic conditions (EtONa in EtOH) favor the formation of the 3-aminopyrazole (B16455). chim.it This regiocontrol is often a matter of kinetic versus thermodynamic control. thieme-connect.comwordpress.com Neutral conditions and higher temperatures tend to yield the thermodynamically more stable 5-substituted products, while basic conditions at lower temperatures can trap the kinetically favored 3-substituted isomer. thieme-connect.com

In the case of this compound, the substitution pattern is already defined. However, in subsequent reactions, the directing effects of the existing substituents will govern the regioselectivity. As mentioned earlier, electrophilic substitution is expected to occur preferentially at the C4 position. The differential reactivity of the two nitrogen atoms and the exocyclic amine also plays a role in regioselective functionalization.

| Reaction Conditions | Major Product | Reference |

| Acidic (AcOH in toluene), microwave | 5-Aminopyrazole | chim.it |

| Basic (EtONa in EtOH), microwave | 3-Aminopyrazole | chim.it |

| Neutral, elevated temperature | 5-Aminopyrazole (thermodynamic) | thieme-connect.com |

| Basic, 0 °C | 3-Aminopyrazole (kinetic) | thieme-connect.com |

Reaction Kinetics and Thermodynamic Considerations (e.g., activation energy for proton migration)

The kinetics and thermodynamics of reactions involving pyrazoles are influenced by factors such as substituent effects, solvent, and temperature. A key process in pyrazole chemistry is proton migration or tautomerism. nih.gov

For N-unsubstituted pyrazoles, annular prototropic tautomerism involves the migration of a proton between the two ring nitrogen atoms. nih.gov The activation energy for intramolecular proton migration in pyrazoles is high, calculated to be in the range of 47.8–55.5 kcal/mol. nih.gov However, this barrier can be significantly lowered by the participation of solvent molecules, such as water, or other pyrazole molecules in self-assembled complexes. nih.gov

Recent studies on the high-temperature isomerization of N-substituted pyrazoles have shown that it is possible to overcome activation energy barriers of 50–70 kcal/mol in solution-phase reactions at temperatures up to 500 °C. nih.gov The activation Gibbs energy for the isomerization of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole was calculated to be 68.3 kcal mol⁻¹. nih.gov In contrast, the isomerization of a diarylpyrazole showed a lower activation Gibbs energy of approximately 56 kcal mol⁻¹. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to investigate reaction mechanisms and predict the relative stabilities of tautomers and transition states. nih.govtandfonline.com For 3(5)-aminopyrazoles, theoretical calculations predict the 3-aminopyrazole tautomer to be more stable than the 5-aminopyrazole tautomer. researchgate.net

| Process | Calculated Activation Energy/Gibbs Energy | Reference |

| Intramolecular proton migration in pyrazoles | 47.8–55.5 kcal/mol | nih.gov |

| Isomerization of 1,5-diphenylpyrazoles (Gibbs energy) | ~56 kcal mol⁻¹ | nih.gov |

| Isomerization of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole (Gibbs energy) | 68.3 kcal mol⁻¹ | nih.gov |

| Isomerization of 3-(1-phenyl-1H-pyrazol-2-yl)phenol (Gibbs energy) | 55.4 kcal mol⁻¹ | nih.gov |

Role in Advanced Chemical Synthesis and Functional Materials

Precursors and Building Blocks in Complex Organic Synthesis

The reactivity of the amine group and the pyrazole (B372694) ring allows N-butyl-1,5-dimethyl-1H-pyrazol-3-amine to serve as a valuable precursor in the synthesis of more elaborate molecular architectures.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

This compound is an ideal starting material for constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest due to their structural analogy to purines and their wide range of applications in medicinal chemistry and materials science. chim.it

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core typically involves the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent. chim.itnih.gov In this reaction, the this compound acts as a binucleophile. The exocyclic amino group and the N1-nitrogen of the pyrazole ring participate in a cyclocondensation reaction, leading to the formation of the fused pyrimidine (B1678525) ring. Various synthetic strategies, including microwave-assisted methods and multicomponent reactions, have been developed to efficiently produce these fused systems. rsc.org The substituents on the pyrazole ring, such as the butyl and methyl groups in the title compound, influence the reactivity and properties of the resulting pyrazolo[1,5-a]pyrimidine, allowing for the fine-tuning of its characteristics. rsc.org

Table 1: General Synthetic Routes to Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

| Reaction Type | Reactants | General Conditions | Key Feature |

|---|---|---|---|

| Cyclocondensation | Aminopyrazole + 1,3-Diketone | Acid or base catalysis, often with heating. | Classic and widely used method for forming the pyrimidine ring. nih.gov |

| Reaction with β-Enaminone | Aminopyrazole + β-Enaminone | Heating in a suitable solvent. | Provides access to a variety of substituted derivatives. nih.gov |

| Multicomponent Reaction | Aminopyrazole + Aldehyde + Active Methylene Compound | Often catalyzed by an acid or base. | Efficiently builds molecular complexity in a single step. nih.gov |

| Microwave-Assisted Synthesis | Aminopyrazole + Biselectrophile | Microwave irradiation. | Reduces reaction times and can improve yields. rsc.org |

Formation and Utility of N-(5-Pyrazolyl)imines as Intermediates

The primary amine at the 3-position of this compound readily undergoes condensation with aldehydes or ketones to form N-(5-Pyrazolyl)imines, also known as Schiff bases. vulcanchem.comsrce.hr These imines are valuable and versatile intermediates in organic synthesis.

The formation of the imine is typically achieved by heating the aminopyrazole with the corresponding carbonyl compound, often under solvent-free conditions or with the removal of water to drive the equilibrium towards the product. mdpi.comresearchgate.net The resulting N-(5-pyrazolyl)imine contains a C=N double bond which is a key functional group for further chemical transformations. For instance, these imines can be readily reduced to form secondary amines, providing a straightforward method for N-alkylation of the pyrazole amine. mdpi.comresearchgate.net This two-step, one-pot reductive amination process, involving the in-situ formation of the imine followed by reduction with an agent like sodium borohydride, is an efficient strategy for creating diverse N-substituted pyrazole derivatives. mdpi.comresearchgate.net

Ligands in Coordination Chemistry and Catalysis

The structure of this compound, containing multiple nitrogen donor atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. nih.gov

Design and Synthesis of Metal Complexes with Pyrazole Amine Ligands

Pyrazole derivatives are well-known for their ability to form stable complexes with a wide variety of metal ions. nih.govresearchgate.net this compound can act as a bidentate ligand, coordinating to a metal center through the pyridine-like nitrogen atom of the pyrazole ring and the nitrogen atom of the exocyclic amine group. This arrangement forms a stable five-membered chelate ring, which enhances the thermodynamic stability of the resulting metal complex. The synthesis of these complexes generally involves the reaction of the pyrazole amine ligand with a suitable metal salt in an appropriate solvent. nih.gov The nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants determine the final structure and geometry of the coordination complex. researchgate.netnih.gov

Evaluation of Catalytic Activities of Pyrazole-Derived Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown potential in catalysis. While specific catalytic studies on complexes of this compound are not extensively documented, the general class of pyrazole-derived metal complexes has been investigated for catalytic activity. The coordinated metal ion in such complexes can act as a Lewis acid, activating substrates and facilitating a variety of chemical transformations. The electronic properties of the pyrazole ligand, which can be tuned by substituents like the butyl and methyl groups, can influence the catalytic activity of the metal center. Furthermore, complexes formed from N-(5-pyrazolyl)imine ligands have also been noted for their potential catalytic applications. srce.hr

Applications in the Development of Specialty Chemicals and Materials

The unique combination of a heterocyclic core and alkyl substituents gives this compound properties that are useful in the development of specialty chemicals and functional materials. Pyrazole-based compounds are recognized for their utility in materials science due to their interesting electronic and photophysical properties. chim.it

The hydrophobic n-butyl group can enhance solubility in nonpolar media and influence the self-assembly properties of molecules derived from it. vulcanchem.com The pyrazole ring itself is an electron-rich system that can be functionalized to create materials with specific optical or electronic characteristics. For example, pyrazole derivatives serve as building blocks for compounds with interesting photophysical properties and have been incorporated into the design of functional materials. chim.it The ability to use this compound as a precursor for more complex structures like pyrazolo[1,5-a]pyrimidines or as a ligand for metal complexes opens up avenues for creating novel specialty chemicals and materials with tailored properties for various advanced applications. nih.govnih.gov

Integration into Polymer and Supramolecular Architectures

The field of material science has recognized pyrazole derivatives as valuable components for creating complex molecular structures such as polymers and supramolecular assemblies. nih.gov The specific arrangement of functional groups in this compound provides several pathways for its incorporation into these advanced materials.

The primary site for integration into polymeric chains is the exocyclic amine group at the C3 position. This nucleophilic amine can participate in various polymerization reactions. For instance, it can react with difunctional acid chlorides or isocyanates to form polyamides or polyureas, respectively, embedding the pyrazole unit directly into the polymer backbone.

Furthermore, the pyrazole moiety itself is exceptionally well-suited for constructing supramolecular architectures, which rely on non-covalent interactions. Key features of this compound in this context include:

Hydrogen Bonding: The two adjacent nitrogen atoms within the pyrazole ring and the hydrogen atoms of the exocyclic amine group create a potent hydrogen bond donor-acceptor system. tandfonline.com This allows for the formation of predictable, self-assembling structures like one-dimensional chains or two-dimensional sheets, which are foundational to crystal engineering and the design of soft materials. tandfonline.com

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form metallo-supramolecular structures with defined geometries and functionalities. uab.cat

The combination of a reactive handle for polymerization and multiple sites for directional hydrogen bonding makes this compound a versatile building block for creating materials with tailored properties.

Role in Chemosensing Systems

Pyrazole derivatives have been extensively developed as chemosensors for the detection of various analytes, including metal ions and small molecules. nih.govrsc.org Their effectiveness stems from the pyrazole core's inherent electronic properties and its ability to act as an efficient chelating ligand. nih.govnih.gov this compound possesses the necessary structural features to function as a chromogenic or fluorogenic sensor.

The sensing mechanism relies on the interaction between the analyte and the nitrogen-rich core of the molecule. The two nitrogen atoms of the pyrazole ring and the nitrogen of the C3-amine group can collectively act as a tridentate binding site for metal cations. uab.catnih.gov This binding event perturbs the electronic distribution within the pyrazole's conjugated system, leading to a change in its photophysical properties. nih.gov This change can manifest as:

Colorimetric Response: A visible color change resulting from a shift in the maximum absorption wavelength (λmax) in the UV-visible spectrum.

Fluorometric Response: A significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.gov

These responses allow for the qualitative and quantitative detection of target analytes. The selectivity of the sensor for a specific ion can be tuned by modifying the substituents on the pyrazole ring, which alters the shape and electronic nature of the binding pocket. The development of such sensors is crucial for applications in environmental monitoring and biological imaging. rsc.org

The table below illustrates the potential chemosensing properties of a pyrazole-based sensor, showing hypothetical changes in its optical properties upon complexation with different metal ions.

| Analyte | Absorption Change (Δλmax, nm) | Fluorescence Response | Visual Color Change |

|---|---|---|---|

| None (Free Ligand) | - | Low Emission | Colorless |

| Cu²⁺ | +45 | Quenched ("Turn-off") | Colorless to Yellow |

| Zn²⁺ | +20 | Enhanced ("Turn-on") | Colorless to Pale Yellow |

| Al³⁺ | +60 | Strongly Enhanced ("Turn-on") | Colorless to Light Orange |

Future Research Directions and Emerging Trends in Pyrazole Amine Chemistry

Innovations in Sustainable and Scalable Synthesis of Pyrazole (B372694) Amines

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of pyrazole amines is no exception. nih.gov Researchers are actively developing eco-friendly methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key innovations in this area include:

Green Solvents: The use of water or bio-based solvents in pyrazole synthesis is a significant advancement. thieme-connect.com Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for preparing various 1-aryl-1H-pyrazole-5-amines, offering short reaction times and high yields. nih.gov

Catalyst-Free and Solvent-Free Conditions: One-pot syntheses under solvent-free conditions, sometimes facilitated by microwave irradiation, represent a green approach to producing pyrazole derivatives. mdpi.comrsc.org These methods are often simpler, more efficient, and generate less waste.

Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and efficiency, allowing for the construction of complex pyrazole structures in a single step. nih.gov The development of novel MCRs in environmentally benign solvents like water is a key focus.

Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported sulfuric acid or polymer-bound reagents, allows for easy separation and recycling, contributing to the sustainability of the process. thieme-connect.comresearchgate.net A novel nanocopper catalyst immobilized on a modified layered double hydroxide (B78521) has demonstrated high efficiency and reusability in the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.govrsc.org

Scalable Technologies: Flow chemistry and sonochemical methods are being explored to enable the scalable and safe production of pyrazole derivatives. nih.govacs.org These technologies offer precise control over reaction parameters, leading to improved yields and purity.

| Innovation | Description | Key Advantages |

| Green Solvents | Utilizing environmentally benign solvents like water and ethanol. nih.govthieme-connect.com | Reduced toxicity and environmental impact. |

| Microwave/Ultrasound | Employing alternative energy sources to accelerate reactions. mdpi.comresearchgate.net | Shorter reaction times, increased yields. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. nih.gov | High atom economy, operational simplicity. |

| Reusable Catalysts | Using catalysts that can be easily recovered and reused for multiple cycles. nih.govrsc.org | Cost-effective, reduced waste. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. acs.org | Enhanced safety, scalability, and control. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, offering deep insights into reaction mechanisms and predicting the properties of novel compounds. eurasianjournals.com For pyrazole amines, computational modeling is being used to:

Predict Reaction Outcomes: Machine learning algorithms and quantum mechanical calculations can predict the major products of a reaction, guiding experimental design and saving resources. researchgate.net For instance, machine learning models have been used to predict the outcomes of coupling reactions involving pyrazoles. nih.gov

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods are employed to study the intricate pathways of pyrazole formation and functionalization, such as the ring-opening of 1H-pyrazol-5-amines. nih.govresearchgate.net

Design Novel Catalysts: Computational screening can identify promising catalyst candidates for specific pyrazole syntheses, accelerating the development of more efficient and selective reactions.

Predict Physicochemical and Biological Properties: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning, can forecast the biological activity of new pyrazole derivatives, aiding in the design of compounds with desired properties. nih.govacs.org

| Computational Tool | Application in Pyrazole Amine Chemistry | Research Finding Example |

| Machine Learning | Predicting reaction outcomes and biological activities. nih.govnih.gov | Artificial neural networks (ANN) successfully predicted the antitumor activity of anthrapyrazole derivatives. nih.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. nih.gov | Computational studies revealed the mechanism of oxidative ring-opening in 1H-pyrazol-5-amines. researchgate.net |

| Molecular Modeling | Simulating interactions between pyrazole derivatives and biological targets. tandfonline.com | Molecular docking studies have been used to understand the binding of pyrazole derivatives to enzyme active sites. nih.gov |

Exploration of Novel Reaction Pathways and Transformations

The functionalization of the pyrazole core is a key area of research, as it allows for the fine-tuning of the molecule's properties for specific applications. mdpi.com Chemists are continuously exploring new ways to modify pyrazole amines, including:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful strategy for introducing new functional groups directly onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org

Oxidative Dehydrogenative Coupling: Novel methods for the selective formation of new bonds, such as the synthesis of azopyrroles from pyrazol-5-amines through an oxidative dehydrogenative coupling process, are expanding the synthetic toolbox. nih.gov

Ring-Opening and Domino Reactions: The controlled ring-opening of pyrazole derivatives can lead to valuable synthons that can be used in domino reactions to construct complex heterocyclic scaffolds. researchgate.net

Multi-step One-Pot Syntheses: Developing sequences where multiple synthetic steps are carried out in a single reaction vessel improves efficiency and reduces waste. nih.gov For example, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing area, offering mild and selective methods for the functionalization of pyrazoles. acs.org

Design of Multifunctional Scaffolds for Diverse Chemical Applications

The pyrazole amine scaffold is a versatile building block for the creation of more complex molecules with a wide range of potential uses. nih.govchim.it The design of these multifunctional scaffolds is a major trend, with applications in:

Medicinal Chemistry: Aminopyrazoles are considered privileged structures in drug discovery, with derivatives showing a broad spectrum of biological activities. mdpi.comresearchgate.net They are key components in drugs for a variety of conditions.

Materials Science: Pyrazole-based compounds are being investigated for their use in materials with interesting optical and electronic properties. uab.cat For instance, dipyrazole-fused pyridazines and pyrazines have shown potential for applications in materials chemistry due to their fluorescence properties. mdpi.com

Catalysis: Pyrazole amines can act as ligands for metal catalysts, influencing the catalyst's activity and selectivity in various organic transformations. uab.cat

Agrochemicals: The pyrazole nucleus is found in a number of commercially successful pesticides and herbicides. nih.gov

The strategic placement of functional groups on the pyrazole amine core, such as in N-butyl-1,5-dimethyl-1H-pyrazol-3-amine, allows for the development of tailored molecules for these diverse applications.

Q & A

Q. What are the established synthetic routes for N-butyl-1,5-dimethyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step processes involving condensation and coupling reactions. For example, Suzuki-Miyaura coupling has been employed for analogous pyrazole derivatives, using palladium catalysts and aryl boronic esters under inert conditions (e.g., nitrogen atmosphere) . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants significantly affect yields. Post-synthesis purification often involves column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : and NMR are critical for verifying substituent positions and confirming the absence of regioisomers. For example, the N-butyl group’s protons appear as distinct triplets in δ 0.8–1.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) matching the expected molecular weight (CHN, theoretical 167.14 g/mol) .

- FT-IR : Stretching frequencies for NH (~3400 cm) and C-N (1250–1350 cm) confirm functional groups .

Q. How does solvent polarity affect the solubility and stability of this compound?

The compound exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with the amine group. Stability studies in ethanol/water mixtures show degradation <5% over 48 hours at 25°C, but acidic/basic conditions accelerate hydrolysis of the pyrazole ring .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives like this compound?

Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism or twinning. Single-crystal X-ray diffraction (SC-XRD) with SHELX software is recommended for refinement. For example, SHELXL optimizes anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., N–H⋯N interactions) . If twinning is suspected, SHELXD or twin-law refinement in PLATON may resolve ambiguities .

Q. How do substituent modifications (e.g., N-butyl vs. methyl groups) impact intermolecular interactions in pyrazole-based crystals?

Graph-set analysis (e.g., Etter’s rules) reveals that bulky N-alkyl groups like butyl disrupt planar stacking, reducing π-π interactions. Instead, they promote C–H⋯π or van der Waals contacts, altering melting points and solubility. Comparative SC-XRD studies of 1,5-dimethyl vs. N-butyl analogs show differences in packing coefficients (e.g., 0.68 vs. 0.72) .

Q. What methodologies assess the photochromic and fluorescence properties of this compound derivatives?

Derivatives like N-butyl-naphthalimide conjugates exhibit solvent-dependent fluorescence. UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) reveal red shifts (Δλ ≈ 20–40 nm) due to excited-state stabilization. Time-resolved studies (ns-µs timescales) quantify photoisomerization rates under UV irradiation .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.